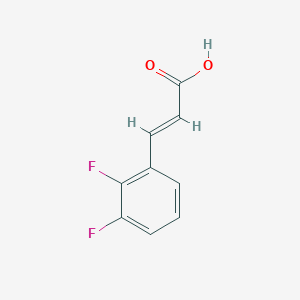

2,3-Difluorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQHKPLMLCHFSU-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207981-48-4 | |

| Record name | 207981-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Difluorocinnamic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 2,3-Difluorocinnamic Acid

Abstract

This compound is a fluorinated aromatic carboxylic acid that serves as a critical building block in medicinal chemistry, drug development, and materials science.[1] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[2] This makes this compound a highly valuable intermediate in the synthesis of novel pharmaceuticals, particularly for agrochemicals and treatments targeting a range of diseases.[1][3] This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, presenting detailed, field-proven protocols for researchers and drug development professionals. We will explore the causality behind experimental choices, compare the relative merits of each route, and provide the necessary data to empower informed decisions in a laboratory setting.

Introduction: The Strategic Value of Fluorination

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[2] Cinnamic acid and its derivatives, naturally occurring compounds, exhibit a wide spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] When the cinnamic acid scaffold is functionalized with fluorine atoms, as in this compound, its utility is significantly amplified. The fluorine atoms can modulate the electronic properties of the aromatic ring and the acidity of the carboxylic acid group, influence molecular conformation, and block sites of metabolism, thereby improving a drug candidate's overall profile.[2][7] Consequently, robust and efficient synthesis of this key intermediate is of paramount importance.

Overview of Primary Synthetic Strategies

The synthesis of this compound predominantly begins with 2,3-difluorobenzaldehyde or a related 2,3-difluorinated benzene derivative.[8] Several classical and modern organic reactions can be adapted for this purpose. The most prominent and industrially relevant methods include:

-

The Knoevenagel-Doebner Condensation: A highly efficient reaction between an aldehyde and an active methylene compound like malonic acid.[9][10]

-

The Perkin Reaction: A classic method involving the condensation of an aromatic aldehyde with an acid anhydride.[11][12]

-

The Heck Reaction: A versatile palladium-catalyzed cross-coupling of an aryl halide with an alkene.[13][14]

-

The Wittig Reaction: A reliable method for forming alkenes from aldehydes and phosphorus ylides.[15][16]

The choice of pathway depends on factors such as the availability and cost of starting materials, desired yield and purity, scalability, and tolerance for specific reaction conditions.[13]

Caption: Key synthetic routes to this compound.

Detailed Synthesis Pathways and Protocols

Knoevenagel-Doebner Condensation

This is often the preferred method due to its high efficiency, operational simplicity, and use of relatively mild conditions.[17] The reaction involves the condensation of 2,3-difluorobenzaldehyde with malonic acid, catalyzed by a weak base, typically a mixture of pyridine and piperidine. The reaction proceeds via a nucleophilic addition followed by dehydration and subsequent decarboxylation.[9][18]

Causality & Expertise: Pyridine serves as both the solvent and a mild base, while a catalytic amount of piperidine is used to generate the more nucleophilic malonate anion required for the initial attack on the aldehyde.[19] The Doebner modification, using pyridine and a carboxylic acid-containing methylene compound (malonic acid), facilitates a spontaneous decarboxylation following the condensation, directly yielding the desired α,β-unsaturated acid.[9][10] This one-pot process is highly advantageous.

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

Experimental Protocol:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-difluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (approx. 2 mL per mmol of aldehyde).

-

Add a catalytic amount of piperidine (approx. 0.1 eq, or 3-4 drops).

-

Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously. Evolution of carbon dioxide should be observed.[13]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-3 hours.

-

Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into a beaker containing crushed ice and concentrated hydrochloric acid (approx. 2-3 volumes of the pyridine used) to neutralize the pyridine and precipitate the product.[13]

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove pyridine hydrochloride and any unreacted malonic acid.

-

Dry the crude product and recrystallize from an ethanol/water mixture to yield pure trans-2,3-difluorocinnamic acid.

Perkin Reaction

The Perkin reaction is a classic, solvent-free method that involves heating the aromatic aldehyde with an acid anhydride and its corresponding alkali salt.[12][20] For this synthesis, 2,3-difluorobenzaldehyde is reacted with acetic anhydride in the presence of anhydrous potassium or sodium acetate.[21]

Causality & Expertise: The acetate salt acts as the base, deprotonating acetic anhydride to form an enolate carbanion.[11][22][23] This carbanion then attacks the aldehyde. The reaction requires high temperatures (160-180 °C) to drive the condensation and subsequent elimination steps.[17][24] While robust, the high temperatures can sometimes lead to side product formation, making purification more challenging than in the Knoevenagel method.[4]

Experimental Protocol:

-

Combine 2,3-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and freshly fused, anhydrous potassium acetate (1.0 eq) in a round-bottom flask fitted with a reflux condenser protected by a calcium chloride drying tube.[13][24]

-

Heat the mixture in an oil bath to 180 °C and maintain a steady reflux for 5-8 hours.[13]

-

Allow the reaction mixture to cool to approximately 100 °C and cautiously pour it into 100 mL of water to hydrolyze the unreacted acetic anhydride.

-

Boil the resulting aqueous mixture for 15 minutes. If the solution is colored, add a small amount of activated charcoal and continue boiling for another 10 minutes.

-

Filter the hot solution through a fluted filter paper to remove the charcoal and any resinous by-products.

-

Acidify the hot filtrate with concentrated hydrochloric acid until precipitation is complete.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water).

Heck Reaction

The Mizoroki-Heck reaction provides a powerful and versatile route using a palladium catalyst to couple an aryl halide with an alkene.[14][25] In this case, 1-bromo-2,3-difluorobenzene is reacted with acrylic acid.

Causality & Expertise: The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the acrylic acid and subsequent β-hydride elimination to release the product and regenerate the catalyst.[26] A base, typically triethylamine, is required to neutralize the HBr formed during the reaction. The choice of phosphine ligands (e.g., triphenylphosphine) is critical for stabilizing the palladium catalyst and influencing the reaction's efficiency.[13] This method is advantageous for its high stereoselectivity, typically yielding the trans-isomer.[14]

Experimental Protocol:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-2,3-difluorobenzene (1.0 eq), acrylic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by triethylamine (Et₃N, 2.5 eq).

-

Seal the flask and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.[27]

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with water and acidify with 2M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure trans-2,3-difluorocinnamic acid.

Wittig Reaction

The Wittig reaction offers high reliability for alkene synthesis by reacting an aldehyde with a phosphorus ylide.[28] This pathway involves the reaction of 2,3-difluorobenzaldehyde with an ylide containing an ester group, such as (carbethoxymethylene)triphenylphosphorane, followed by hydrolysis.

Causality & Expertise: The mechanism involves a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate, which then fragments to form the alkene and triphenylphosphine oxide.[15][16] The formation of the very stable P=O bond is the thermodynamic driving force for the reaction.[29] Using a stabilized ylide (one with an electron-withdrawing group like an ester) generally favors the formation of the (E)-alkene (trans-isomer), which is typically desired.[16] A subsequent hydrolysis step is necessary to convert the resulting ethyl cinnamate to the final cinnamic acid.

Experimental Protocol:

Step 1: Wittig Olefination

-

In a round-bottom flask, dissolve 2,3-difluorobenzaldehyde (1.0 eq) in a suitable solvent like anhydrous tetrahydrofuran (THF).

-

Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.

-

Stir the mixture at room temperature. The reaction is often complete within a few hours, which can be confirmed by TLC.[29]

-

Remove the solvent under reduced pressure.

-

Add hexanes to the residue and stir to precipitate the triphenylphosphine oxide by-product.

-

Filter the mixture and wash the solid with cold hexanes.

-

Combine the filtrates and concentrate to yield the crude ethyl 2,3-difluorocinnamate. This can be purified by chromatography if necessary.

Step 2: Saponification (Hydrolysis)

-

Dissolve the crude ethyl 2,3-difluorocinnamate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with cold 2M HCl to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize to obtain pure trans-2,3-difluorocinnamic acid.

Comparative Analysis of Synthesis Pathways

| Feature | Knoevenagel-Doebner | Perkin Reaction | Heck Reaction | Wittig Reaction |

| Starting Material | 2,3-Difluorobenzaldehyde | 2,3-Difluorobenzaldehyde | 1-Bromo-2,3-difluorobenzene | 2,3-Difluorobenzaldehyde |

| Key Reagents | Malonic acid, Pyridine | Acetic anhydride, K-acetate | Acrylic acid, Pd catalyst | Phosphorus ylide |

| Conditions | Moderate heat (110 °C) | High heat (180 °C) | Moderate heat (100-120 °C) | Room temp (step 1) |

| Typical Yield | 75-90%[13] | 60-75%[13] | 75-95%[13] | 70-85% (over 2 steps) |

| Advantages | High yield, one-pot, mild conditions | Solvent-free, classic method | High stereoselectivity, versatile | Mild conditions (step 1), reliable |

| Disadvantages | Use of pyridine (odor, removal) | High temp, potential by-products[4] | Cost of Pd catalyst, inert atmosphere | Two steps, stoichiometric by-product |

| References | [9][13][17] | [4][12][13] | [13][14][25] | [16][17][29] |

Physicochemical and Spectroscopic Data

Accurate characterization is crucial for verifying the successful synthesis of the target compound.

| Property | Value |

| CAS Number | 207981-48-4[30] |

| Molecular Formula | C₉H₆F₂O₂[30][31] |

| Molecular Weight | 184.14 g/mol [30][31] |

| Appearance | White to off-white solid |

| Melting Point | Data for isomers: 2-fluoro (178-180 °C), 2,4-difluoro (216-218 °C)[32] |

| ¹H NMR, ¹³C NMR, IR | Spectra should be consistent with the proposed structure[33] |

Conclusion

The synthesis of this compound can be successfully achieved through several established methodologies. For general laboratory-scale synthesis, the Knoevenagel-Doebner condensation offers an optimal balance of high yield, operational simplicity, and relatively mild conditions. The Heck reaction is an excellent alternative, particularly when high stereoselectivity for the trans-isomer is critical and the corresponding aryl halide is readily available. The Perkin and Wittig reactions remain viable, robust alternatives that are well-documented in the chemical literature. The selection of the most appropriate pathway will ultimately be guided by the specific constraints and objectives of the research or development program, including cost, scale, available equipment, and desired purity. This guide provides the foundational knowledge and practical protocols to enable scientists to produce this valuable fluorinated intermediate with confidence.

References

- Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities.

- Scribd. Synthesis of Cinnamic Acid.

- Royal Society of Chemistry. A Pyridine Free, Triethylamine Mediated, Efficient and Cost-Effective Protocol for Knoevenagel Condensation.

- Exactitude Consultancy. This compound CAS 207981-48-4 Market Size, Share, Growth | CAGR Forecast 2032.

- BYJU'S. Perkin Reaction Mechanism.

- National Institutes of Health. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.

- ResearchGate. (PDF) A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.

- SATHEE. Chemistry Perkin Reaction Mechanism.

- ResearchGate. The Perkin Reaction and Related Reactions.

- Physics Wallah. Reaction Mechanism of Perkin Condensation.

- Wikipedia. Knoevenagel condensation.

- Cambridge University Press. Perkin Reaction.

- Organic Reactions. The Perkin Reaction and Related Reactions.

- Wikipedia. Wittig reaction.

- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.

- Organic Chemistry Portal. Wittig Reaction.

- Organic Chemistry Portal. Heck Reaction.

- Wikipedia. Perkin reaction.

- University of Missouri–St. Louis. A Solvent Free Wittig Reaction.

- Finetech Industry Limited. This compound | CAS: 207981-48-4.

- MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.

- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

- Bulletin of Environment, Pharmacology and Life Sciences. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.

- Chemistry LibreTexts. Heck Reaction.

- PubChem. trans-3,5-Difluorocinnamic acid.

- mzCloud. trans 3 4 Difluorocinnamic acid.

- PubMed. Applications of Fluorine in Medicinal Chemistry.

- National Institutes of Health. Cinnamic Acid Derivatives and Their Biological Efficacy.

- National Institutes of Health. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.

- The Pharma Innovation Journal. Cinnamic acid derivatives.

Sources

- 1. This compound CAS 207981-48-4 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. bepls.com [bepls.com]

- 11. byjus.com [byjus.com]

- 12. Perkin reaction - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Wittig reaction - Wikipedia [en.wikipedia.org]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Perkin Condensation| Reaction Mechanism of Perkin Condensation [pw.live]

- 23. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 24. scribd.com [scribd.com]

- 25. mdpi.com [mdpi.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. masterorganicchemistry.com [masterorganicchemistry.com]

- 29. community.wvu.edu [community.wvu.edu]

- 30. scbt.com [scbt.com]

- 31. This compound | CAS: 207981-48-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 32. benchchem.com [benchchem.com]

- 33. trans-3,5-Difluorocinnamic acid | C9H6F2O2 | CID 5374941 - PubChem [pubchem.ncbi.nlm.nih.gov]

mechanism of 2,3-Difluorocinnamic acid synthesis

An In-depth Technical Guide to the Synthesis of 2,3-Difluorocinnamic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for modulating a compound's physicochemical and biological properties. Fluorination can enhance metabolic stability, improve lipophilicity, and alter binding affinities, making fluorinated synthons highly valuable.[1] Among these, this compound stands out as a critical intermediate. Its unique substitution pattern on the aromatic ring provides a scaffold for developing novel pharmaceuticals, agrochemicals, and advanced materials.[1]

This technical guide provides a comprehensive exploration of the core synthetic methodologies for preparing this compound. Moving beyond simple procedural lists, this document delves into the mechanistic underpinnings of each reaction, offering field-proven insights into experimental choices and process optimization. The protocols described are designed as self-validating systems, grounded in established chemical principles to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of chemical synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 207981-48-4 | [2] |

| Molecular Formula | C₉H₆F₂O₂ | [2][3] |

| Molecular Weight | 184.14 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Not specified; analogous compounds range from 178-218 °C | [5] |

| IUPAC Name | (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid | [3] |

Core Synthetic Methodologies

Several robust and well-established synthetic pathways can be employed for the preparation of this compound. The most prominent routes are the Perkin reaction, the Knoevenagel-Doebner condensation, and the Mizoroki-Heck reaction. Each offers distinct advantages concerning starting materials, reaction conditions, and scalability.

The Perkin Reaction: A Classic Condensation Route

The Perkin reaction, developed by William Henry Perkin in 1868, is a cornerstone method for synthesizing α,β-unsaturated aromatic acids.[6] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[6][7]

Mechanism of Action

The reaction is initiated by the formation of a carbanion from the acid anhydride, facilitated by the basic alkali salt catalyst. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. A series of subsequent steps involving proton transfer, intramolecular acylation, and elimination ultimately yield the α,β-unsaturated cinnamic acid derivative.[7] The requirement for an acid anhydride with at least two alpha-hydrogens is a critical mechanistic constraint.[6]

Detailed Experimental Protocol

This protocol is adapted from established procedures for synthesizing cinnamic acids via the Perkin reaction.[8][9]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 2,3-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5-3.0 eq), and anhydrous potassium or sodium acetate (1.0-2.0 eq).[8][9][10]

-

Reaction Execution: Heat the reaction mixture in an oil bath to 160-180 °C for 4-8 hours.[9][11] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Allow the mixture to cool slightly (to approx. 100 °C) and pour it cautiously into a beaker containing water to hydrolyze the unreacted acetic anhydride.[9]

-

Purification:

-

Neutralize the mixture with an aqueous solution of sodium carbonate or hydroxide. This converts the product into its water-soluble sodium salt.[8][10]

-

Perform a steam distillation or solvent extraction to remove any unreacted aldehyde.[9][10]

-

Treat the aqueous solution with activated charcoal and filter while hot to remove colored impurities.[8]

-

Acidify the clear, hot filtrate with concentrated hydrochloric acid until precipitation of the product is complete.

-

-

Isolation: Cool the mixture in an ice bath to maximize crystallization. Collect the solid this compound by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.[8][12]

Knoevenagel-Doebner Condensation: An Efficient Alternative

The Knoevenagel condensation, particularly the Doebner modification, is a highly efficient and widely used method for synthesizing α,β-unsaturated carboxylic acids.[9][13] This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base like pyridine, often with a co-catalyst like piperidine.[12][13][14] The reaction proceeds via condensation followed by an in-situ decarboxylation.[9]

Mechanism of Action

The base (piperidine) deprotonates the malonic acid to form a nucleophilic enolate. This enolate attacks the aldehyde, leading to an aldol-type adduct. Subsequent dehydration yields an unsaturated dicarboxylic acid intermediate. Under the reaction conditions (refluxing pyridine), this intermediate readily undergoes decarboxylation to afford the final cinnamic acid product.[13]

Detailed Experimental Protocol

This protocol is based on well-established Doebner modification procedures.[9][12]

-

Reagent Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,3-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1-1.2 eq) in pyridine, which acts as both solvent and catalyst.

-

Catalyst Addition: Add a catalytic amount of piperidine (~0.1 eq) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approx. 115 °C) for 3-4 hours. The evolution of carbon dioxide gas indicates the progression of the decarboxylation step. Monitor the reaction's completion by TLC.

-

Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (2-3 volumes relative to the pyridine used). This neutralizes the pyridine and precipitates the product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake extensively with cold water to remove pyridine hydrochloride and other water-soluble impurities. The crude product can be dried and then recrystallized from an ethanol/water mixture to yield pure this compound.[12]

Mizoroki-Heck Reaction: A Palladium-Catalyzed Approach

The Mizoroki-Heck reaction is a powerful and versatile tool for forming carbon-carbon bonds, specifically for the arylation of alkenes.[15][16] This palladium-catalyzed cross-coupling reaction provides an efficient route to cinnamic acid derivatives from an aryl halide and acrylic acid, typically exhibiting high trans-selectivity.[12][15]

Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-2,3-difluorobenzene) to form an arylpalladium(II) complex.

-

Olefin Coordination and Insertion: Acrylic acid coordinates to the Pd(II) complex, followed by migratory insertion of the olefin into the aryl-palladium bond. This step typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the double bond.[17][18]

-

β-Hydride Elimination: A palladium-hydride species is eliminated from the intermediate, forming the C=C double bond of the final product. This step dictates the trans stereochemistry.

-

Reductive Elimination: The Pd(0) catalyst is regenerated by the base (e.g., triethylamine), which neutralizes the generated H-X, completing the cycle.[18]

Detailed Experimental Protocol

This is a general procedure based on established Heck reaction protocols.[9][12]

-

Inert Atmosphere Setup: To a Schlenk flask or a sealed reaction vessel, add the aryl halide (1-bromo- or 1-iodo-2,3-difluorobenzene, 1.0 eq), acrylic acid (1.2-1.5 eq), the palladium catalyst (e.g., palladium(II) acetate, 1-3 mol%), and a phosphine ligand (e.g., triphenylphosphine, 2-6 mol%).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add an anhydrous solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, followed by the base (e.g., triethylamine, 2.0-3.0 eq) via syringe.

-

Reaction Execution: Heat the reaction mixture to 100-140 °C for 6-24 hours under the inert atmosphere. Monitor the reaction's progress using TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 3 M HCl to precipitate the product.

-

Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid with water to remove salts. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[12]

Comparative Analysis of Synthetic Routes

The choice of synthetic method depends on factors such as starting material availability, required scale, cost, and tolerance for specific reagents and conditions.

| Feature | Perkin Reaction | Knoevenagel-Doebner | Mizoroki-Heck Reaction |

| Aryl Starting Material | 2,3-Difluorobenzaldehyde | 2,3-Difluorobenzaldehyde | 1-Bromo/Iodo-2,3-difluorobenzene |

| C₂ Source | Acetic Anhydride | Malonic Acid | Acrylic Acid |

| Key Reagents/Catalyst | Alkali Acetate | Pyridine/Piperidine | Palladium Catalyst, Base |

| Typical Yields | Moderate to Good[19] | Good to Excellent[14][20] | Good to Excellent |

| Stereoselectivity | Primarily trans isomer | Primarily trans isomer | High trans selectivity[15] |

| Advantages | Classical, well-understood, avoids expensive catalysts | High efficiency, mild conditions, CO₂ is the only byproduct | High functional group tolerance, high stereoselectivity |

| Disadvantages | High temperatures required, potential for side reactions[11][20] | Use of large amounts of noxious pyridine (can be mitigated)[14] | Expensive and toxic palladium catalyst, requires inert atmosphere |

Conclusion

The synthesis of this compound can be successfully achieved through several well-established organic reactions. The Knoevenagel-Doebner condensation often represents the most practical and efficient choice for laboratory-scale synthesis, offering high yields under relatively mild conditions from the readily available 2,3-difluorobenzaldehyde. The Perkin reaction serves as a robust, classical alternative, though it requires higher temperatures. For syntheses where the corresponding aryl halide is a more accessible starting material, or when high stereoselectivity is paramount, the Mizoroki-Heck reaction provides a powerful, modern approach, despite the higher cost associated with the palladium catalyst. The selection of the optimal pathway will ultimately be guided by the specific constraints and objectives of the research or development program.

References

- Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (n.d.). National Institutes of Health (NIH). [Link]

- Chemistry Perkin Reaction Mechanism. (n.d.).

- Cinnamic acid. (n.d.). Wikipedia. [Link]

- Perkin reaction. (n.d.). Wikipedia. [Link]

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

- This compound CAS 207981-48-4 Market Size, Share, Growth | CAGR Forecast 2032. (n.d.). LinkedIn. [Link]

- Mechanism of cinnamic acids synthesis from aliphatic carboxylic acids... (n.d.).

- SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. (2020). UNS Journal. [Link]

- Preparation of cinnamic acid (Perkin condens

- synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. (n.d.). SciSpace. [Link]

- Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). (2023). YouTube. [Link]

- Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. (n.d.). Royal Society of Chemistry. [Link]

- Perkin Reaction Mechanism. (n.d.).

- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]

- Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

- Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

- A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing. [Link]

- Perkin Reaction Mechanism. (n.d.). BYJU'S. [Link]

- A Solvent Free Wittig Reaction. (n.d.). University of Colorado Denver. [Link]

- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

- Wittig reaction. (n.d.). Wikipedia. [Link]

- A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. (2017). Asian Journal of Chemistry. [Link]

- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C

- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. [Link]

- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). National Institutes of Health (NIH). [Link]

- Heck Reaction. (2023). Chemistry LibreTexts. [Link]

- trans-3,5-Difluorocinnamic acid. (n.d.). PubChem. [Link]

Sources

- 1. This compound CAS 207981-48-4 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS: 207981-48-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. CAS 94977-52-3: 2,4-difluorocinnamic acid | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Perkin reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. fchpt.stuba.sk [fchpt.stuba.sk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Knoevenagel Condensation [organic-chemistry.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Heck Reaction [organic-chemistry.org]

- 16. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jocpr.com [jocpr.com]

Spectroscopic Unveiling of 2,3-Difluorocinnamic Acid: A Technical Guide for Researchers

An In-depth Analysis of Predicted NMR and IR Spectroscopic Data for a Key Fluorinated Intermediate

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity. Among these, 2,3-Difluorocinnamic acid stands as a valuable synthetic intermediate. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, offering a foundational resource for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

NMR spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms in a molecule. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, offering insights into its electronic environment.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms within the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Hα (vinylic) | 6.45 - 6.55 | Doublet | JHα-Hβ ≈ 16.0 |

| Hβ (vinylic) | 7.70 - 7.80 | Doublet | JHβ-Hα ≈ 16.0 |

| H4 (aromatic) | 7.25 - 7.35 | Multiplet | |

| H5 (aromatic) | 7.10 - 7.20 | Multiplet | |

| H6 (aromatic) | 7.40 - 7.50 | Multiplet | |

| COOH | 12.0 - 13.0 | Broad Singlet |

Interpretation of the Predicted ¹H NMR Spectrum:

The two vinylic protons, Hα and Hβ, are expected to appear as doublets with a large coupling constant (around 16.0 Hz), which is characteristic of a trans configuration of the double bond. The downfield shift of Hβ relative to Hα is attributed to the deshielding effect of the adjacent carboxylic acid group. The aromatic protons (H4, H5, and H6) will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The acidic proton of the carboxylic acid group is anticipated to be a broad singlet at a significantly downfield chemical shift.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 168 - 172 |

| Cα | 118 - 122 |

| Cβ | 142 - 146 |

| C1 | 125 - 129 |

| C2 (C-F) | 150 - 154 (doublet, ¹JC-F) |

| C3 (C-F) | 148 - 152 (doublet, ¹JC-F) |

| C4 | 124 - 128 (doublet, JC-F) |

| C5 | 115 - 119 (doublet, JC-F) |

| C6 | 127 - 131 (doublet, JC-F) |

Interpretation of the Predicted ¹³C NMR Spectrum:

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The vinylic carbons, Cα and Cβ, will be in the alkene region of the spectrum. The aromatic carbons will show distinct chemical shifts influenced by the fluorine substituents. Notably, the carbons directly bonded to fluorine (C2 and C3) will appear as doublets due to one-bond carbon-fluorine coupling (¹JC-F), which is typically large. The other aromatic carbons will also likely exhibit smaller C-F couplings.

Predicted ¹⁹F NMR Data

Fluorine-19 NMR is highly sensitive to the local electronic environment, making it a powerful tool for characterizing fluorinated compounds.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F2 | -135 to -145 | Multiplet |

| F3 | -140 to -150 | Multiplet |

Interpretation of the Predicted ¹⁹F NMR Spectrum:

The two fluorine atoms are expected to have distinct chemical shifts due to their different positions on the aromatic ring. They will likely appear as complex multiplets due to coupling with each other (³JF-F) and with the neighboring aromatic protons.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (aromatic & vinylic) | 3000 - 3100 | Medium |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (alkene) | 1620 - 1640 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-F stretch | 1100 - 1300 | Strong |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong |

| O-H bend (carboxylic acid) | 920 - 950 | Broad, Medium |

Interpretation of the Predicted IR Spectrum:

The most prominent feature in the IR spectrum is expected to be the very broad O-H stretching band of the carboxylic acid, a result of hydrogen bonding. A strong, sharp absorption corresponding to the C=O stretch will also be a key diagnostic peak. The spectrum will also feature characteristic absorptions for the C=C bonds of the alkene and the aromatic ring. The strong C-F stretching vibrations will be present in the fingerprint region.

Experimental Protocols: A General Approach

While specific experimental data for this compound is not presented, the following are generalized, step-by-step methodologies for acquiring high-quality NMR and IR data for a solid organic compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width, number of scans, and relaxation delay.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the appropriate spectral width and reference frequency for fluorine.

-

Process the data as with the other nuclei.

-

IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Visualizing the Molecular Structure and Analytical Workflow

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of the predicted NMR and IR data offers a valuable starting point for the identification and characterization of this important fluorinated compound. As experimental data becomes available, it will be crucial to compare it with the theoretical predictions presented here to further refine our understanding of the structure-property relationships of this molecule.

References

Due to the predictive nature of the data, this guide does not cite experimental sources for the spectra of this compound. The interpretation is based on established principles of NMR and IR spectroscopy and computational chemistry software.

Introduction: The Emerging Significance of 2,3-Difluorocinnamic Acid

An In-Depth Technical Guide to the Solubility of 2,3-Difluorocinnamic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound, a halogenated derivative of the naturally occurring cinnamic acid, is a molecule of growing interest in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring can significantly alter the physicochemical and biological properties of the parent molecule.[1][2] These modifications, including changes in acidity, lipophilicity, and metabolic stability, make fluorinated compounds like this compound attractive building blocks for the synthesis of novel therapeutic agents and advanced materials.[1][3] In drug development, for instance, such derivatives have shown promise in the creation of anti-inflammatory drugs and anticancer agents.[4][5][6]

A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility data is critical for a wide range of applications, from designing synthetic routes and purification strategies to developing formulations for preclinical and clinical studies. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its expected behavior and a detailed protocol for its experimental determination. While extensive quantitative solubility data for this compound is not yet widely available in the public domain, this guide will leverage data from structurally related compounds to provide a robust framework for researchers.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. The introduction of two fluorine atoms at the 2 and 3 positions of the cinnamic acid phenyl ring induces significant electronic and steric effects that influence its interactions with solvent molecules.

| Property | Value/Information | Source |

| CAS Number | 207981-48-4 | [7] |

| Molecular Formula | C₉H₆F₂O₂ | [7] |

| Molecular Weight | 184.14 g/mol | [7] |

| Appearance | Typically a white to off-white solid | [5] |

| Melting Point | Data not consistently available; related difluorocinnamic acid isomers melt in the range of 194-218 °C | [8] |

| pKa | Expected to be lower (more acidic) than unsubstituted cinnamic acid due to the electron-withdrawing nature of fluorine. | [4] |

The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect, which can increase the acidity of the carboxylic acid group (resulting in a lower pKa) and alter the molecule's polarity and hydrogen bonding capabilities.[4] These changes are pivotal in determining how this compound interacts with different classes of organic solvents.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of intermolecular forces and thermodynamics. The solubility of a solid in a liquid is a thermodynamic equilibrium process, and the extent of dissolution depends on the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Key factors influencing the solubility of this compound in organic solvents include:

-

Solvent Polarity : Solvents can be broadly classified as polar (protic and aprotic) and nonpolar. Given the polar nature of the carboxylic acid group and the influence of the fluorine atoms, this compound is expected to exhibit greater solubility in polar solvents.

-

Hydrogen Bonding : The carboxylic acid moiety of this compound can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). Solvents that can participate in hydrogen bonding (e.g., alcohols, amides) are likely to be effective at solvating this molecule.

-

Temperature : The solubility of most solid compounds in liquids increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

Based on these principles and data from related compounds like mefenamic acid, it can be inferred that this compound will likely show high solubility in dipolar aprotic solvents (e.g., N,N-dimethylformamide, dimethyl sulfoxide), moderate solubility in polar protic solvents (e.g., ethanol, methanol), and poor solubility in nonpolar aprotic solvents (e.g., hexane, toluene).[9]

Experimental Determination of Solubility: A Validated Protocol

Given the limited availability of public data, an experimental approach is necessary to determine the precise solubility of this compound in specific organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[10][11]

Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation :

-

Once equilibrium is established, allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification of Solute Concentration :

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted samples using a validated analytical technique. Common methods for quantifying carboxylic acids include:

-

High-Performance Liquid Chromatography (HPLC) with UV detection is often preferred for its specificity and sensitivity.[12][13]

-

UV-Vis Spectrophotometry can be a simpler alternative if the compound has a distinct chromophore and there are no interfering substances. A calibration curve must be generated.

-

Gravimetric analysis , where the solvent is evaporated and the mass of the remaining solid is determined, can also be used, particularly for less volatile solvents.[14]

-

-

-

Calculation of Solubility :

-

From the concentration determined in the diluted sample, calculate the original concentration in the saturated supernatant.

-

Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or molarity (mol/L).

-

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Crystal Structure of 2,3-Difluorocinnamic Acid: A Predictive and Methodological Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, profoundly influencing molecular conformation, lipophilicity, and metabolic stability. 2,3-Difluorocinnamic acid, a fluorinated derivative of cinnamic acid, represents a valuable scaffold in medicinal chemistry. Understanding its three-dimensional structure through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive methodological framework for the crystal structure analysis of this compound. In the absence of a publicly available crystal structure for this specific isomer, we present a predictive analysis of its likely crystallographic parameters and intermolecular interactions, grounded in the established crystal structures of its close analogues, notably 2,3-difluorobenzoic acid and other difluorocinnamic acid isomers. This document serves as a practical roadmap for researchers undertaking the crystallographic characterization of this and similar fluorinated compounds.

Introduction: The Significance of Fluorine in Crystal Engineering

The strategic incorporation of fluorine into molecular frameworks has become an indispensable tool in medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a weak hydrogen bond acceptor, can dramatically alter the physicochemical and biological properties of a molecule. In the solid state, these properties translate into a diverse array of intermolecular interactions that govern crystal packing, polymorphism, and ultimately, the bulk properties of the material, including solubility and bioavailability.

Cinnamic acids and their derivatives are a class of compounds with a wide range of pharmacological activities. The difluorination of the phenyl ring, as in this compound, is anticipated to introduce significant changes in its electronic distribution and conformational preferences, which in turn will dictate its supramolecular assembly in the crystalline state. A thorough understanding of this assembly through single-crystal X-ray analysis is therefore not merely an academic exercise but a critical step in harnessing the full potential of this molecule in drug development.

This guide will first delineate a robust, field-proven protocol for the determination of the crystal structure of this compound. Subsequently, it will leverage the known crystal structure of the closely related 2,3-difluorobenzoic acid to provide an expert predictive analysis of the expected crystal packing and intermolecular interactions for this compound.

Experimental Workflow for Crystal Structure Determination

The elucidation of a molecular crystal structure is a systematic process that begins with the growth of high-quality single crystals and culminates in the refinement of the atomic positions and thermal parameters. The following protocol is a self-validating system designed to ensure the acquisition of high-quality crystallographic data.

Step-by-Step Experimental Protocol

-

Crystal Growth:

-

Rationale: The cornerstone of a successful crystal structure determination is the availability of a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in each dimension). The choice of solvent is critical and is often determined empirically.

-

Procedure:

-

Dissolve a small amount of this compound in a variety of solvents of differing polarity (e.g., ethanol, methanol, acetone, ethyl acetate, and toluene) to determine its solubility.

-

Prepare saturated or near-saturated solutions of this compound in the most promising solvents.

-

Employ slow evaporation as the primary crystallization technique. Cover the vials containing the solutions with parafilm and pierce a few small holes to allow for the gradual escape of the solvent.

-

Store the vials in a vibration-free environment at a constant temperature.

-

Monitor the vials regularly for the formation of single crystals.

-

-

-

Crystal Mounting and Data Collection:

-

Rationale: A suitable crystal must be carefully mounted on the goniometer head of the diffractometer to ensure it remains stationary during data collection.

-

Procedure:

-

Select a well-formed, transparent crystal with sharp edges under a polarizing microscope.

-

Mount the crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., paratone-N).

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Mount the cryoloop on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a modern detector (e.g., a CCD or CMOS detector).

-

Perform an initial set of short-exposure frames to determine the unit cell parameters and the crystal system.

-

Proceed with a full data collection strategy, ensuring high completeness and redundancy of the data.

-

-

-

Structure Solution and Refinement:

-

Rationale: The collected diffraction data is used to solve the phase problem and subsequently refine a model of the crystal structure.

-

Procedure:

-

Integrate the raw diffraction images and reduce the data to a set of structure factors using appropriate software (e.g., CrysAlisPro, SAINT).

-

Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXT).

-

Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL). This involves refining atomic positions, and anisotropic displacement parameters for non-hydrogen atoms.

-

Locate hydrogen atoms from the difference Fourier map and refine their positions and isotropic displacement parameters.

-

Validate the final structure using software such as PLATON or CheckCIF.

-

-

Figure 1: A comprehensive workflow for single-crystal X-ray diffraction analysis.

Predictive Analysis of the Crystal Structure of this compound

In the absence of a published crystal structure for this compound, we can formulate a robust hypothesis regarding its crystal packing and intermolecular interactions by examining its closest structural analogue for which crystallographic data is available: 2,3-difluorobenzoic acid.[1][2]

Anticipated Crystallographic Parameters

Based on the crystal structure of 2,3-difluorobenzoic acid, we can anticipate the following for this compound:

| Parameter | Predicted Value/Feature for this compound | Rationale based on 2,3-Difluorobenzoic Acid[1][2] |

| Crystal System | Monoclinic | This is a common crystal system for small organic molecules. |

| Space Group | P2₁/c | This centrosymmetric space group is very common for carboxylic acids that form hydrogen-bonded dimers. |

| Z (Molecules per unit cell) | 4 | Consistent with the P2₁/c space group and the formation of dimers. |

| Primary Supramolecular Synthon | Centrosymmetric carboxylic acid dimer | The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, leading to the highly probable formation of the robust R²₂(8) hydrogen-bonded dimer. |

Predicted Intermolecular Interactions

The supramolecular architecture of crystalline this compound will be dictated by a hierarchy of intermolecular interactions.

-

O-H···O Hydrogen Bonds: The most dominant interaction will undoubtedly be the hydrogen bonding between the carboxylic acid groups of two neighboring molecules, forming a centrosymmetric dimer. This is a highly prevalent and stable motif in the crystal structures of carboxylic acids.

-

Weak C-H···O and C-H···F Interactions: The crystal structure of 2,3-difluorobenzoic acid reveals the presence of weak C-H···O and C-H···F interactions that link the hydrogen-bonded dimers into a three-dimensional network.[1][2] It is highly probable that similar interactions will be observed in the crystal structure of this compound. The aromatic and vinylic C-H groups can act as hydrogen bond donors to the carbonyl oxygen and the fluorine atoms of adjacent molecules.

-

π-π Stacking: The presence of the aromatic ring in this compound suggests the possibility of π-π stacking interactions between the phenyl rings of adjacent molecules. The extent and geometry of this stacking will be influenced by the steric hindrance and electrostatic effects of the fluorine substituents.

-

Halogen···Halogen Interactions: While less common, weak F···F interactions between neighboring molecules might also play a role in the overall crystal packing.

Figure 2: Predicted hierarchy of intermolecular interactions in the crystal lattice of this compound.

Conclusion and Future Outlook

While a definitive crystal structure of this compound awaits experimental determination, this guide provides a robust framework for its analysis. The presented experimental protocol offers a clear and validated pathway for obtaining high-quality crystallographic data. Furthermore, the predictive analysis, grounded in the known structure of 2,3-difluorobenzoic acid, offers valuable insights into the expected supramolecular architecture of this compound. The anticipated formation of strong carboxylic acid dimers, supplemented by weaker C-H···O, C-H···F, and π-π interactions, provides a solid starting point for the interpretation of future experimental results.

The elucidation of the crystal structure of this compound will not only contribute to the fundamental understanding of fluorine's role in crystal engineering but will also provide crucial structural information for the rational design of its derivatives as potential therapeutic agents. This knowledge will empower researchers to modulate its solid-state properties, such as solubility and polymorphism, thereby accelerating the drug development process.

References

- Knapik, A. A., et al. (2008). 2,3-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(3), o466. [Link]

- PubChem. (n.d.). 2,6-Difluorocinnamic acid. National Center for Biotechnology Information.

- ScienceOpen. (n.d.). 2,3-Difluorobenzoic acid.

Sources

A Technical Guide to 2,3-Difluorocinnamic Acid: Commercial Availability and Purity for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorocinnamic acid, a fluorinated derivative of cinnamic acid, is a crucial building block in the synthesis of novel pharmaceutical and agrochemical compounds. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making this compound a valuable intermediate in drug discovery.[1] This guide provides a comprehensive overview of the commercial availability of this compound, typical purity grades, and the underlying synthetic and analytical considerations that are critical for its effective use in research and development.

Commercial Availability and Purity Specifications

This compound is readily available from a variety of chemical suppliers. The purity of commercially available batches is a critical parameter for researchers, as impurities can lead to misleading biological data and complications in subsequent synthetic steps. The compound is typically offered in several purity grades, with the most common being ≥98%.

| Supplier Type | Typical Purity Grades Offered | Common Analytical Methods for Purity Verification |

| Major Chemical Suppliers | ≥98%, 99% | HPLC, NMR |

| Research Chemical Boutiques | Custom purities available upon request | HPLC, NMR, Elemental Analysis |

| Bulk and Custom Synthesis Providers | 95%, ≥98% | HPLC, GC |

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) for each batch of this compound to understand the specific purity and the methods used for its determination.

Synthetic Routes and Potential Impurities

The purity of this compound is intrinsically linked to its synthetic route. Understanding the common methods of its preparation is key to anticipating potential impurities. The three primary synthetic pathways are the Knoevenagel-Doebner condensation, the Perkin reaction, and the Mizoroki-Heck reaction.[2]

Knoevenagel-Doebner Condensation

This is a widely used method for the synthesis of α,β-unsaturated carboxylic acids. It involves the condensation of an aromatic aldehyde (2,3-difluorobenzaldehyde) with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine with a catalytic amount of piperidine.[3][4]

Reaction: 2,3-Difluorobenzaldehyde + Malonic Acid → this compound

Potential Impurities:

-

cis-2,3-Difluorocinnamic acid: The geometric isomer is a common impurity, though the trans isomer is thermodynamically favored.

-

Unreacted 2,3-Difluorobenzaldehyde: Incomplete reaction can lead to residual starting material.

-

Unreacted Malonic Acid: Excess malonic acid may remain in the crude product.

-

By-products from side reactions: Depending on the reaction conditions, other condensation products may form in minor amounts.

Experimental Protocol: Knoevenagel-Doebner Condensation

-

To a round-bottom flask, add 2,3-difluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (as solvent).

-

Add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux (approximately 115-120 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the crude product using a Büchner funnel and wash with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure trans-2,3-Difluorocinnamic acid.

-

Dry the purified product under vacuum.[3]

Caption: Knoevenagel-Doebner Condensation Workflow.

Perkin Reaction

The Perkin reaction is another classic method for synthesizing cinnamic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of the alkali salt of the acid (e.g., sodium acetate).[5][6]

Reaction: 2,3-Difluorobenzaldehyde + Acetic Anhydride → this compound

Potential Impurities:

-

Mixed anhydrides: Formation of mixed anhydrides can lead to side products.

-

Unreacted 2,3-Difluorobenzaldehyde and Acetic Anhydride: Incomplete reaction will leave starting materials.

-

Decarboxylation by-products: Under the high temperatures often required, some decarboxylation of the product may occur.

Experimental Protocol: Perkin Reaction

-

In a round-bottom flask equipped with a reflux condenser, combine 2,3-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).

-

Heat the mixture in an oil bath at approximately 180°C for 5-8 hours.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the crude product.

-

Collect the crude product by filtration, wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol/water to yield the pure product.[2]

Sources

- 1. This compound CAS 207981-48-4 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of 2,3-Difluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of 2,3-Difluorocinnamic acid, a compound of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following protocols and recommendations are grounded in established safety principles and an understanding of the unique properties of fluorinated organic compounds. The objective is to empower laboratory personnel with the knowledge to mitigate risks and ensure a safe working environment.

Compound Identification and Properties

A foundational aspect of safe handling is a thorough understanding of the substance's identity and physicochemical properties.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | trans-2,3-Difluorocinnamic acid | [2] |

| CAS Number | 207981-48-4 | [2][3] |

| Molecular Formula | C₉H₆F₂O₂ | [2][3] |

| Molecular Weight | 184.14 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in alcohol and ether solvents; insoluble in water.[4] | [4] |

Hazard Assessment and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards. Understanding these is critical for risk assessment and the implementation of appropriate safety measures.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

The signal word for this compound is Warning .[1][2]

Risk Mitigation and Control Measures

A multi-layered approach to risk control is essential, encompassing engineering controls, personal protective equipment, and administrative controls.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Fume Hood: All work involving the handling of this compound as a powder or in solution should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[7]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

-

Eye Protection: Chemical splash goggles are the minimum requirement.[7] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]

-

Hand Protection: Chemical-resistant gloves should be worn. The selection of glove material should be based on the solvent being used and the manufacturer's compatibility data.[7] Given the skin irritation hazard, double-gloving is a prudent practice.[7]

-

Body Protection: A flame-resistant lab coat should be worn at all times.[7] For larger-scale operations, a chemical-resistant apron may be necessary.[7]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup, a respirator may be required.[7] A dust mask (e.g., N95) is recommended when handling the powder to prevent inhalation.[8][9]

Administrative Controls

These are work practices and procedures designed to reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed SOPs for the safe handling, storage, and disposal of this compound must be developed and readily available to all personnel.[7]

-

Training: All personnel must be trained on the specific hazards and handling procedures for this compound before commencing work.[7]

-

Working Alone: Avoid working with hazardous chemicals, including this compound, when alone in the laboratory.[7]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound.[8][10] Do not eat, drink, or smoke in areas where chemicals are handled.[8][10]

Detailed Handling and Storage Protocols

Adherence to systematic procedures is crucial for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound.

Caption: A typical workflow for the safe handling of this compound.

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.[8]

-

Weighing: When weighing the solid, do so in a fume hood and take care to minimize the generation of dust.[10]

-

Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Reaction: Conduct all reactions in a fume hood.

-

Post-Handling: After handling, wash hands thoroughly.[8][10] Clean and decontaminate all work surfaces and equipment.

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area.[7]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[8][10]

-

Incompatibilities: Store away from incompatible materials, such as strong acids, bases, and oxidizing agents.[7]

Emergency Procedures

In the event of an exposure or spill, a prompt and informed response is critical.

First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person feels unwell, seek medical attention.[2]

-

Skin Contact: If on skin, wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[2]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do so. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[2]

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Spill Response

-

Minor Spills: For small spills, absorb with an inert material and place it into a suitable disposal container.[10]

-

Major Spills: For larger spills, evacuate the area and prevent the spread of the material. Only trained personnel with appropriate PPE should attempt to clean up the spill.

-

General: Avoid generating dust during cleanup.[10]

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[11]

-

Waste Containers: Dispose of this compound and any contaminated materials in a clearly labeled, sealed container.

-